5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
Overview
Description
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various derivatives of 3,4-dihydropyrimidin-2-one. For example, a study described the synthesis of 5- (5-amino 1, 3, 4-oxadiazol-2-yl)-6-methyl-4-phenyl- 3,4-dihydropyrimidin-2 (1H)-ones through a series of reactions, starting from ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showing good antimicrobial activity. Additionally, they were screened for their antioxidant properties, with some compounds demonstrating high activity (Dey et al., 2022).
Anticandidal Agents
Another application in scientific research includes the synthesis of oxadiazole derivatives for their potential use as anticandidal agents. A study synthesized new oxadiazole derivatives and tested them in vitro against various Candida species. Among these compounds, one was found to be the most potent derivative against Candida species, showing effectiveness comparable to the standard antifungal ketoconazole (Kaplancıklı, 2011).
Antitubercular and Antimalarial Agents
Research has also explored the potential antitubercular and antimalarial applications of derivatives involving the 5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one structure. A series of derivatives were synthesized and screened for their anti-tubercular and antimalarial activity, demonstrating the compound's versatility in medicinal chemistry applications (Akhaja & Raval, 2012).
Corrosion Inhibition
The compound and its derivatives have been investigated for their corrosion inhibition properties. A study assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. The findings indicated that these compounds act as effective corrosion inhibitors, protecting mild steel from corrosion through the formation of a protective layer (Ammal, Prajila, & Joseph, 2018).
Future Directions
properties
IUPAC Name |
5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNNAGMYOIGBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=C(C(=O)N=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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